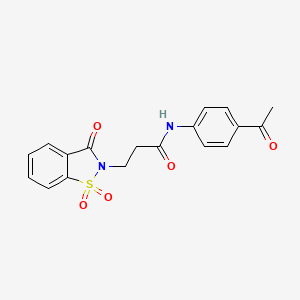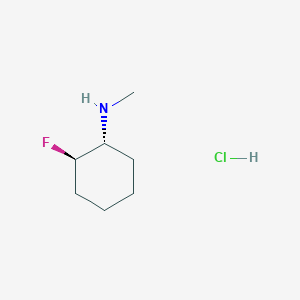
(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorine atom, a methyl group, and an amine group attached to a cyclohexane ring, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride typically involves several steps. One common method starts with (1R,2R)-1,2-cyclohexanedimethanol as the raw material. Under the action of an acid-binding agent, a coupling reaction occurs, followed by selective alkylation of the primary amino group and reduction of the aromatic nitro group . The final derivatization of the primary aromatic amino group involves acylation, sulfonation, reductive alkylation, and arylation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and catalysts.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A related compound used in similar applications but lacks the fluorine atom.
(1R,2R)-2-Methylcyclohexan-1-amine: Similar structure but without the fluorine substitution.
(1R,2R)-2-Fluorocyclohexan-1-amine: Lacks the methyl group, making it less versatile in certain reactions
Uniqueness
The presence of both a fluorine atom and a methyl group in (1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride enhances its reactivity and specificity in chemical reactions. This unique combination allows for more diverse applications and greater efficacy in its use as a research tool and industrial chemical .
Eigenschaften
IUPAC Name |
(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIKVJLMYZYLCI-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-fluorophenyl)-2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3015727.png)
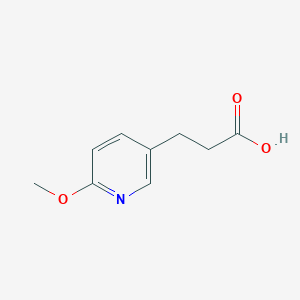
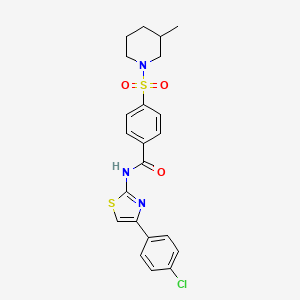
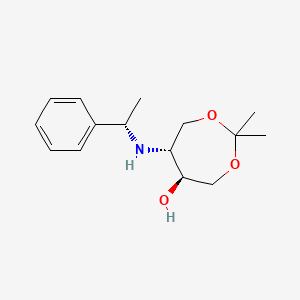
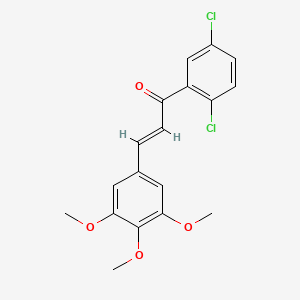
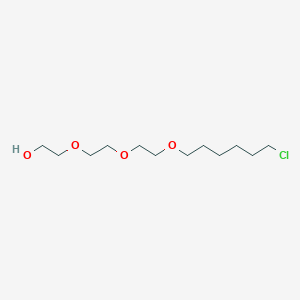
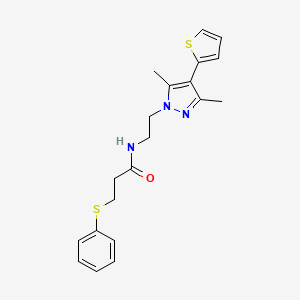

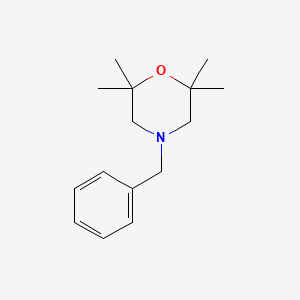
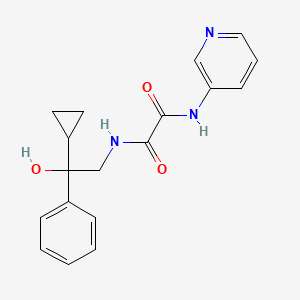
![{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol](/img/structure/B3015745.png)
![ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3015746.png)
![2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3015747.png)
